
An In-Depth Technical Guide to 4-(3-
Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 4-(3-Iodophenyl)morpholine

CAS No.: 291533-82-9

Cat. No.: B1465213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(3-Iodophenyl)morpholine, a

halogenated aryl morpholine derivative of significant interest in medicinal chemistry and

synthetic organic chemistry. The guide details its chemical identity, physicochemical properties,

and key synthetic methodologies. Emphasis is placed on the practical application of modern

cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann

condensation, for its preparation. Furthermore, this document explores the broader context of

the morpholine scaffold in drug discovery, highlighting its role as a privileged pharmacophore.

Safety protocols and handling considerations for this compound are also discussed, providing a

complete resource for laboratory professionals.

Introduction: The Significance of the Morpholine
Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile

utility in drug design and development.[1][2] Its presence in a molecule can impart favorable

properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic

profiles. The morpholine ring, with its ether and amine functionalities, can engage in various

non-covalent interactions with biological targets, often serving as a key component of a
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pharmacophore.[3] This has led to the incorporation of the morpholine moiety into a wide array

of approved and experimental drugs, spanning therapeutic areas such as oncology, infectious

diseases, and central nervous system disorders.[4][5]

4-(3-Iodophenyl)morpholine emerges as a valuable building block within this chemical space.

The presence of an iodine atom on the phenyl ring provides a reactive handle for further

chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions.

This allows for the facile introduction of diverse functionalities, enabling the exploration of

structure-activity relationships (SAR) in drug discovery programs. This guide aims to be an

essential resource for researchers working with or considering the use of 4-(3-
Iodophenyl)morpholine in their synthetic and medicinal chemistry endeavors.

Chemical Identity and Physicochemical Properties
CAS Number: 291533-82-9[6][7]

Molecular Formula: C₁₀H₁₂INO[6][7]

Molecular Weight: 289.11 g/mol [6]

Structure:

Figure 1. Chemical Structure of 4-(3-Iodophenyl)morpholine

Physicochemical Properties:

Property Value Source

Purity >95% [6][7]

Appearance
Not specified in detail, likely a

solid
-

Storage Long-term in a cool, dry place [6]

Solubility Soluble in water [8]

Note: Detailed experimental data on properties such as melting point and boiling point for this

specific isomer are not readily available in the cited literature. The solubility in water is inferred

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/335760918_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules
https://en.wikipedia.org/wiki/Morpholine
https://sciencescholar.us/journal/index.php/ijhs/article/view/5983
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://aksci.com/item_detail.php?cat=7743DL
http://thoreauchem.com/prod/80466/
https://aksci.com/item_detail.php?cat=7743DL
http://thoreauchem.com/prod/80466/
https://aksci.com/item_detail.php?cat=7743DL
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://aksci.com/item_detail.php?cat=7743DL
http://thoreauchem.com/prod/80466/
https://aksci.com/item_detail.php?cat=7743DL
https://cameochemicals.noaa.gov/chemical/1150
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


from the general properties of the parent morpholine molecule.

Synthesis of 4-(3-Iodophenyl)morpholine: A
Practical Guide
The synthesis of 4-(3-Iodophenyl)morpholine is primarily achieved through the formation of a

carbon-nitrogen bond between a 1,3-dihalogenated benzene derivative and morpholine. The

two most prominent and effective methods for this transformation are the Palladium-catalyzed

Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N

bonds and is widely applicable to the synthesis of aryl amines.[9] The reaction typically involves

a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Conceptual Workflow for Buchwald-Hartwig Amination:

Reagents:
1,3-Diiodobenzene

Morpholine
Base (e.g., NaOtBu, Cs2CO3)

Solvent (e.g., Toluene) Reaction Setup:
Inert atmosphere (N2 or Ar)

Degassed solvent
Heating

Catalyst System:
Pd Pre-catalyst (e.g., Pd(OAc)2)

Ligand (e.g., XPhos, BINAP)

Workup:
Filtration

Aqueous extraction

Purification:
Column chromatography

Product:
4-(3-Iodophenyl)morpholine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Buchwald-

Hartwig amination.

Detailed Experimental Protocol (Exemplary):
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Materials:

1,3-Diiodobenzene

Morpholine

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOt-Bu)

Toluene (anhydrous and degassed)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add

palladium(II) acetate (e.g., 1-5 mol%), XPhos (e.g., 2-10 mol%), and sodium tert-butoxide

(e.g., 1.5-2.0 equivalents).

Add anhydrous, degassed toluene to the flask.

Stir the mixture at room temperature for a few minutes to allow for catalyst activation.

Add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.1-1.5 equivalents) to the

reaction mixture.

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the

reaction progress by an appropriate technique (e.g., TLC or GC-MS).[10]

Upon completion, cool the reaction to room temperature.

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of

celite to remove insoluble salts and catalyst residues.

Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford pure 4-(3-
Iodophenyl)morpholine.

Causality Behind Experimental Choices:

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive

to oxygen. An inert atmosphere prevents catalyst deactivation.

Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same

reason as maintaining an inert atmosphere.

Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for

facilitating both the oxidative addition of the aryl halide to the palladium center and the

subsequent reductive elimination of the product.[11]

Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the

morpholine, making it a more potent nucleophile for the coupling reaction.

Ullmann Condensation
The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, utilizing a

copper catalyst. While it often requires higher temperatures than the Buchwald-Hartwig

reaction, it remains a valuable synthetic tool.[12]

Reaction Scheme:

Conceptual Workflow for Ullmann Condensation:
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Reagents:
1,3-Diiodobenzene

Morpholine
Base (e.g., K2CO3, K3PO4)
Solvent (e.g., DMF, DMSO)

Reaction Setup:
Heating (often high temperatures)

Catalyst:
Copper(I) iodide (CuI)

Copper powder

Workup:
Aqueous workup

Extraction

Purification:
Crystallization or

Column chromatography

Product:
4-(3-Iodophenyl)morpholine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Ullmann

condensation.

Detailed Experimental Protocol (Exemplary):

Materials:

1,3-Diiodobenzene

Morpholine

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Procedure:

In a round-bottom flask, combine 1,3-diiodobenzene (1.0 equivalent), morpholine (1.5-2.0

equivalents), copper(I) iodide (e.g., 10-20 mol%), and potassium carbonate (2.0

equivalents).

Add DMF as the solvent.
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Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir until the

starting material is consumed (monitor by TLC or GC-MS).[13]

Cool the reaction mixture to room temperature.

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by column chromatography or recrystallization to obtain 4-(3-
Iodophenyl)morpholine.

Causality Behind Experimental Choices:

Copper Catalyst: Copper facilitates the coupling of the aryl halide with the amine.

Copper(I) salts are often more effective than copper powder.[14]

Base (K₂CO₃): A base is necessary to deprotonate the morpholine and to neutralize the

hydrogen iodide formed during the reaction.

High Temperature: Traditional Ullmann reactions often require significant thermal energy to

proceed at a reasonable rate.

Spectroscopic Characterization
While a specific, published spectrum for 4-(3-Iodophenyl)morpholine is not readily available

in the searched literature, the expected spectral characteristics can be predicted based on the

structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

morpholine protons, typically two multiplets in the regions of δ 3.0-3.4 ppm (for the -N-CH₂-

protons) and δ 3.8-4.0 ppm (for the -O-CH₂- protons).[15] The aromatic protons of the 3-

iodophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methylene

carbons of the morpholine ring, with the carbon adjacent to the oxygen appearing further
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downfield (around δ 67 ppm) and the carbon adjacent to the nitrogen at a higher field

(around δ 50 ppm).[16] The aromatic carbons will show signals in the δ 110-150 ppm range,

with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (289.11 g/mol ). The isotopic pattern of the molecular ion

will be characteristic of a molecule containing one iodine atom.

Applications in Research and Development
4-(3-Iodophenyl)morpholine is a valuable intermediate in the synthesis of more complex

molecules, particularly in the pharmaceutical and agrochemical industries.[2] The iodo-

substituent serves as a versatile functional group for further elaboration through various cross-

coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of a diverse

library of compounds for biological screening.

The morpholine moiety itself is a well-established "privileged structure" in medicinal chemistry,

known to confer desirable pharmacokinetic properties and to interact favorably with a range of

biological targets.[3] Derivatives of aryl-morpholines have been investigated for a wide range of

biological activities, including as enzyme inhibitors and receptor modulators.[17] While specific

biological activities for 4-(3-Iodophenyl)morpholine are not extensively documented in the

public domain, its structural motifs suggest potential for exploration in various therapeutic

areas.

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(3-Iodophenyl)morpholine is not readily available.

Therefore, it should be handled with the care appropriate for a novel research chemical. The

safety precautions for the parent compound, morpholine, and related halogenated aromatic

compounds should be considered.

General Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Hazards of Morpholine (Parent Compound):

Flammable liquid and vapor.[8]

Corrosive to tissues.[8]

Harmful if swallowed or inhaled.

Causes severe skin burns and eye damage.

It is imperative to consult the Safety Data Sheet for morpholine and to conduct a thorough risk

assessment before handling 4-(3-Iodophenyl)morpholine.

Conclusion
4-(3-Iodophenyl)morpholine is a strategically important synthetic intermediate that combines

the beneficial properties of the morpholine scaffold with the synthetic versatility of an aryl

iodide. Its synthesis is readily achievable through established and robust cross-coupling

methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. This

guide has provided a detailed overview of the key aspects of this compound, from its

fundamental properties to its synthesis and potential applications. As the demand for novel and

diverse chemical entities in drug discovery continues to grow, the utility of well-designed

building blocks like 4-(3-Iodophenyl)morpholine is expected to increase, making it a valuable

tool in the arsenal of synthetic and medicinal chemists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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